N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure
Preparation Methods
The synthesis of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Cross-coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the obtained acetylenes to form N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization catalyzed by Cs₂CO₃/DMSO to achieve the desired imidazopyrazine structure.
Chemical Reactions Analysis
N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: Intramolecular cyclization reactions are crucial in forming the imidazopyrazine core structure.
Scientific Research Applications
N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound is used in studying the biological activity of imidazopyrazines, including their interactions with various enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The imidazopyrazine group can fit into the hinge regions of certain kinases, forming hydrogen-bond interactions with key amino acids . This interaction can inhibit the activity of these kinases, leading to various biological effects.
Comparison with Similar Compounds
N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: These compounds also exhibit significant biological activity and are used in drug development.
Pyrrolopyrazines: These compounds are synthesized using similar methodologies and have diverse biological applications.
This compound stands out due to its unique cyclopropyl and phenoxyphenyl substituents, which can enhance its biological activity and specificity.
Properties
CAS No. |
787591-25-7 |
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Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C21H18N4O/c1-2-4-17(5-3-1)26-18-10-6-15(7-11-18)19-14-23-21-20(24-16-8-9-16)22-12-13-25(19)21/h1-7,10-14,16H,8-9H2,(H,22,24) |
InChI Key |
FUCROBUONVAVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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